molecular formula C10H13N3O B11905830 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane

Cat. No.: B11905830
M. Wt: 191.23 g/mol
InChI Key: WEMVRESEBKIQDZ-UHFFFAOYSA-N
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Description

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is a heterocyclic compound featuring a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyrimidine and azaspiro moieties in its structure makes it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system followed by the introduction of the pyrimidin-2-yloxy group. One common method involves the alkylation of a suitable azetidine precursor with a pyrimidin-2-yloxy-containing reagent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and scale up the production. Additionally, the use of protecting groups and subsequent deprotection steps might be employed to improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as azides or nitriles .

Scientific Research Applications

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets within biological systems. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. This interaction can lead to the disruption of essential biological processes, making the compound a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure combined with the pyrimidine moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-pyrimidin-2-yloxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C10H13N3O/c1-2-12-9(13-3-1)14-8-4-10(5-8)6-11-7-10/h1-3,8,11H,4-7H2

InChI Key

WEMVRESEBKIQDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OC3=NC=CC=N3

Origin of Product

United States

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